Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)

Hypochlorothioous acid,4-methylphenyl ester structure
933-00-6 structure
Product Name:Hypochlorothioous acid,4-methylphenyl ester
CAS No:933-00-6
MF:C7H7ClS
MW:158.648479700089
CID:797277
PubChem ID:11019146
Update Time:2025-07-16

Hypochlorothioous acid,4-methylphenyl ester Chemical and Physical Properties

Names and Identifiers

    • Hypochlorothioous acid,4-methylphenyl ester
    • 4-Methylphenylsulfenyl chloride
    • 4-Toluenesulfenyl chloride
    • 4-Tolylsulfenyl chloride
    • p-Methylbenzenesulfenyl chloride
    • p-Methylphenylsulfenyl chloride
    • p-Tolylsulfenyl chloride
    • 4-Methylbenzenesulfenyl chloride (ACI)
    • p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)
    • [(4-Methylphenyl)sulfanyl]chlorane
    • p-Tolyl hypochlorothioate
    • RSGBMGFQNOGIPC-UHFFFAOYSA-N
    • p-toluenesulfenyl chloride
    • p-tolyl hypochlorothioite
    • P-TOLUENESULFENYLCHLORIDE
    • 4-methylbenzenesulfenyl chloride
    • Benzenesulfenyl chloride, 4-methyl-
    • p-tolylhypochlorothioite
    • SCHEMBL2022538
    • (4-methylphenyl) thiohypochlorite
    • thiohypochlorous acid p-tolyl ester
    • 933-00-6
    • Inchi: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3
    • InChI Key: RSGBMGFQNOGIPC-UHFFFAOYSA-N
    • SMILES: ClSC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 157.9956991g/mol
  • Monoisotopic Mass: 157.9956991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • Density: 1.20
  • Boiling Point: 281 ºC
  • Flash Point: 120 ºC

Hypochlorothioous acid,4-methylphenyl ester Pricemore >>

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Hypochlorothioous acid,4-methylphenyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfuryl chloride Solvents: Pentane
Reference
A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranes
Jackson, Richard F. W.; Palmer, Nicholas J.; Wythes, Martin J.; Clegg, William; Elsegood, Mark R. J., Journal of Organic Chemistry, 1995, 60(20), 6431-40

Production Method 2

Reaction Conditions
1.1 Reagents: Iodobenzene dichloride Solvents: Dichloromethane ;  20 min, rt
Reference
Method for synthesizing aryl sulfenyl/selenenyl chloride
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  15 min, 25 °C
Reference
Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides
Iwasaki, Masayuki; Fujii, Tomoya; Yamamoto, Arisa; Nakajima, Kiyohiko; Nishihara, Yasushi, Chemistry - An Asian Journal, 2014, 9(1), 58-62

Production Method 4

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Reference
p-Toluenesulfenyl chloride
Kurzer, Frederick; Powell, J. Roy, Organic Syntheses, 1955, 35, 99-101

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides
Meinhold, H.; Muehlstaedt, M.; Muslih, R. M., Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Hexane ;  10 min, 0 °C; 1 h, 0 °C → rt; > 1 h, rt
Reference
Iterative one-pot synthesis of oligosaccharides
Huang, Xuefei; Huang, Lijun; Wang, Haisheng; Ye, Xin-Shan, Angewandte Chemie, 2004, 43(39), 5221-5224

Production Method 7

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chloride
Wigzell, J. McM.; Wardell, J. L., Journal of Organometallic Chemistry, 1982, 235(1), 37-41

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ;  -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
Reference
Thiol and H2S mediated NO generation from nitrate at copper(II)
Ghosh, Pokhraj; Stauffer, Molly; Ahmed, Estak Md; Bertke, Jeffery A.; Staples, Richard J.; et al, ChemRxiv, 2022, 1, 1-6

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents
Wang, Jing-Ru; Hu, Yong-Mei; Zhou, Han; Li, An-Ping; Zhang, Shao-Yong; et al, Journal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791

Production Method 10

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Reference
The asymmetric desymmetrisation of meso compounds
Andrews, Benjamin, 2000, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Hexane ;  5 min, 0 °C; 1 h, rt
Reference
Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside Donors
Aoki, Shin; Fukumoto, Taketo; Itoh, Taiki; Kurihara, Masayuki; Saito, Shigeto; et al, Chemistry - An Asian Journal, 2015, 10(3), 740-751

Production Method 12

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides
Stepanov, B. I.; Rodionov, V. Ya.; Chibisova, T. A.; Yagodina, L. A.; Stankevich, A. D., Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ;  -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
Reference
Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II)
Ghosh, Pokhraj; Stauffer, Molly; Ahmed, Estak Md ; Bertke, Jeffery A. ; Staples, Richard J. ; et al, Journal of the American Chemical Society, 2023, 145(22), 12007-12012

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Solvents: 1,4-Dioxane ;  5 h, rt
1.2 Reagents: Water Solvents: Ethyl acetate ;  rt
Reference
Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of Ynamides
Huang, Hai; Fan, Junzhen; He, Guangke; Yang, Zhimin; Jin, Xiaodong; et al, Chemistry - A European Journal, 2016, 22(7), 2532-2538

Production Method 15

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  15 min, 0 °C
Reference
Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amides
Wei, Yunlong; Wu, Xinxin; Chen, Yasu; Zhu, Chen, Chem Catalysis, 2023, 3(4),

Production Method 16

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  2 h, rt
Reference
One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines
Yang, Gao-feng; Huang, He-sen; Nie, Xiao-kang; Zhang, Shi-qi; Cui, Xin; et al, Journal of Organic Chemistry, 2023, 88(7), 4581-4591

Production Method 17

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 12 h, rt
Reference
Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis
Yang, Gao-feng; Yuan, Yi; Tian, Yin ; Zhang, Shi-qi; Cui, Xin; et al, Journal of the American Chemical Society, 2023, 145(9), 5439-5446

Production Method 18

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  30 min, 0 °C
Reference
Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species
Seo, W. T. Michael ; Ballesteros, Moises; Tsui, Emily Y., Journal of the American Chemical Society, 2022, 144(45), 20630-20640

Production Method 19

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 15 min, 25 °C
Reference
Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl Chlorides
Huo, Yong-Wang; Qi, Xinxin; Wu, Xiao-Feng, Organic Letters, 2022, 24(22), 4009-4013

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Catalysts: Triethylamine Solvents: Carbon tetrachloride ;  rt → 0 °C; 30 min, 0 °C
Reference
Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds
Li, Zi-Qi; He, Wen-Ji; Ni, Hui-Qi; Engle, Keary M., Chemical Science, 2022, 13(22), 6567-6572

Hypochlorothioous acid,4-methylphenyl ester Raw materials

Hypochlorothioous acid,4-methylphenyl ester Preparation Products

Additional information on Hypochlorothioous acid,4-methylphenyl ester

Comprehensive Analysis of Hypochlorothioous acid,4-methylphenyl ester (CAS No. 933-00-6)

Hypochlorothioous acid,4-methylphenyl ester (CAS No. 933-00-6) is a specialized chemical compound that has garnered attention in recent years due to its unique molecular structure and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to a class of organosulfur derivatives with intriguing reactivity profiles. Researchers and industrial chemists have shown growing interest in this substance as they explore novel synthetic pathways and functional materials.

The molecular architecture of Hypochlorothioous acid,4-methylphenyl ester combines a 4-methylphenyl moiety with a hypochlorothioous acid functional group, creating a distinctive balance of stability and reactivity. This combination makes the compound particularly interesting for studying electrophilic substitution reactions and radical-mediated transformations, topics that currently dominate discussions in advanced organic chemistry forums and research publications.

Recent literature searches indicate that professionals frequently inquire about "synthesis methods for Hypochlorothioous acid derivatives" and "applications of 4-methylphenyl esters." These search trends reflect the compound's relevance in developing new photocatalysts and polymer modifiers, areas experiencing significant growth in materials science. The presence of both sulfur and chlorine in its structure offers unique opportunities for creating cross-coupling reactions, a hot topic in green chemistry initiatives.

From a spectroscopic perspective, CAS 933-00-6 exhibits characteristic signals that make it identifiable through NMR analysis and mass spectrometry. Analytical chemists often discuss its distinctive fragmentation patterns in mass spectra and the diagnostic proton environments visible in 1H-NMR. These features have made it a subject of interest in method development studies for organosulfur compound analysis.

The thermal behavior of Hypochlorothioous acid,4-methylphenyl ester has become a focus area for researchers investigating thermal stability of specialty esters. Differential scanning calorimetry studies reveal interesting phase transitions that contribute to discussions about molecular packing and intermolecular interactions in crystalline materials. These properties are particularly relevant to scientists working on advanced material design and molecular engineering.

In the context of industrial applications, queries about "handling procedures for 4-methylphenyl compounds" and "storage conditions for sulfur-containing esters" appear frequently in professional databases. While the compound shows promise in several technical applications, proper material compatibility assessment remains crucial, especially when considering its use in specialty coating formulations or as a chemical intermediate in multi-step syntheses.

Environmental chemists have shown interest in the degradation pathways of Hypochlorothioous acid,4-methylphenyl ester, particularly regarding its behavior under various oxidative conditions. Studies addressing "fate of aromatic esters in aquatic systems" often reference this compound as a model substrate for understanding sulfur-containing pollutant transformation mechanisms. These investigations contribute valuable data to environmental risk assessment models.

The computational chemistry community has engaged with CAS 933-00-6 through molecular modeling studies examining its electronic structure and reactive sites. Density functional theory calculations have provided insights into its frontier molecular orbitals, information that proves valuable for predicting its behavior in catalytic systems and electron transfer processes. These computational approaches align with current trends toward in silico chemical design.

Safety considerations regarding Hypochlorothioous acid,4-methylphenyl ester frequently appear in professional discussions, particularly concerning "personal protective equipment for sulfur compounds" and "laboratory handling of reactive esters." While not classified as highly hazardous, its proper management follows established protocols for chemical hygiene and waste disposal of organosulfur materials, topics receiving increased attention in laboratory safety training programs.

Emerging research directions for 933-00-6 include its potential as a building block for functionalized materials and its role in click chemistry applications. The compound's ability to participate in diverse bond-forming reactions makes it a candidate for creating molecular architectures with tailored properties. These developments connect with broader scientific interests in precision synthesis and molecular diversity generation.

Analytical method development for Hypochlorothioous acid,4-methylphenyl ester continues to evolve, with recent publications describing improved chromatographic separation techniques and spectroscopic identification protocols. These advancements address the growing need for reliable quality control methods in chemical production and research applications, particularly for compounds with complex spectral signatures.

In academic settings, CAS 933-00-6 serves as an educational tool for demonstrating spectral interpretation and reaction mechanism analysis. Its well-defined chemical behavior makes it suitable for advanced laboratory coursework in organic chemistry programs, where students examine structure-reactivity relationships and functional group transformations.

The commercial availability of Hypochlorothioous acid,4-methylphenyl ester through specialty chemical suppliers has facilitated its adoption in various research programs. Procurement specialists often search for "reliable sources for 4-methylphenyl esters" and "bulk quantities of specialty sulfur compounds," reflecting the compound's transition from laboratory curiosity to practical research material. This accessibility supports its growing role in applied chemistry projects across multiple disciplines.

Future perspectives on 933-00-6 research may explore its potential in energy storage materials and electronic applications, given the increasing interest in sulfur-containing compounds for these technologies. The compound's unique combination of aromatic and reactive sulfur functionalities positions it as an interesting candidate for developing new redox-active materials and charge transport systems in advanced device applications.

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